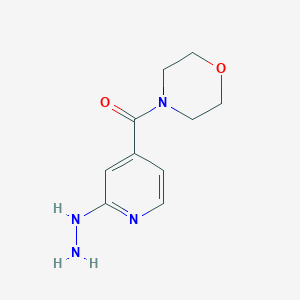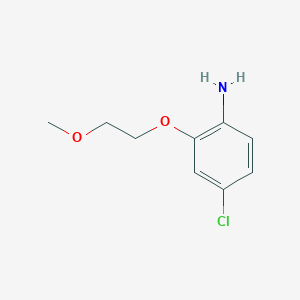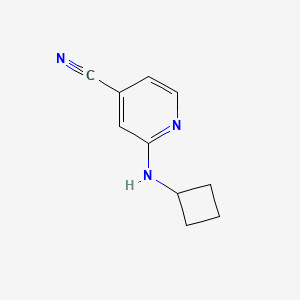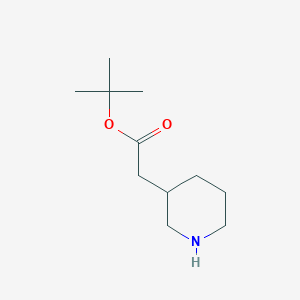
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Overview
Description
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: is a chemical compound that serves as a significant intermediate in organic synthesis. It is particularly useful in the formation of various boronic acid derivatives, which are essential in numerous chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as intermediates in the synthesis of biologically active compounds such as crizotinib .
Biochemical Pathways
As an intermediate in the synthesis of biologically active compounds, it may indirectly influence various biochemical pathways depending on the final compound it contributes to .
Result of Action
As an intermediate in the synthesis of other compounds, its effects would largely depend on the properties of the final compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended that the compound be stored in an inert atmosphere at 2-8°C , suggesting that temperature and exposure to reactive gases could affect its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of substitution reactions. One common method involves the reaction of 1H-indazole-1-carboxylate with a boronic acid derivative under specific conditions, such as the presence of a palladium catalyst and appropriate solvents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the boronic acid moiety.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and various nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of indazole-1-carboxylate derivatives.
Reduction: Production of boronic acid derivatives.
Substitution: Generation of various functionalized indazole derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its boronic acid moiety is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives can be used to probe biological pathways and develop new therapeutic agents.
Medicine: In medicinal chemistry, tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is used to create drug candidates with potential anti-cancer, anti-inflammatory, and anti-viral properties. Its derivatives are explored for their therapeutic potential in various diseases.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings. Its ability to form stable boronic esters makes it useful in the creation of durable and functional materials.
Comparison with Similar Compounds
Boronic Acids: Similar compounds include various boronic acids and their derivatives, which are used in similar cross-coupling reactions.
Indazole Derivatives: Other indazole derivatives with different substituents are also used in organic synthesis and medicinal chemistry.
Uniqueness: What sets tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate apart is its specific structure, which allows for selective reactions and the formation of unique derivatives. Its stability and reactivity make it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-14-10-13(9-8-12(14)11-20-21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDDGOUBTYNGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728158 | |
| Record name | tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890839-29-9 | |
| Record name | tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-Difluorophenyl)methoxy]benzoic acid](/img/structure/B1399553.png)



![4-{[(Oxan-4-yl)methoxy]methyl}aniline](/img/structure/B1399558.png)
![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)



methylamine](/img/structure/B1399569.png)
![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)
